

# Tegacorat discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tegacorat |           |
| Cat. No.:            | B15610750 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Tegoprubart

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

Tegoprubart (formerly AT-1501) is a humanized monoclonal antibody in clinical development that targets the CD40 ligand (CD40L), a critical co-stimulatory molecule in the immune system. Invented by the ALS Therapy Development Institute (ALS TDI) and now being developed by Eledon Pharmaceuticals, tegoprubart was engineered to block CD40L-mediated immune activation without the thromboembolic risks associated with earlier anti-CD40L antibodies.[1][2] [3][4] Its development stems from research identifying the CD40L pathway's over-activation in amyotrophic lateral sclerosis (ALS).[1] Preclinical studies in animal models of ALS and non-human primate transplant models demonstrated significant promise in reducing inflammation and preventing organ rejection.[4][5][6] Tegoprubart has since advanced to clinical trials across multiple indications, including ALS, prevention of kidney transplant rejection, and islet cell transplantation for type 1 diabetes, showing a favorable safety profile and encouraging efficacy signals.[3][7]

# Discovery and Preclinical Development Genesis of Tegoprubart: Targeting Neuroinflammation in ALS

The discovery of tegoprubart originated from research at the ALS Therapy Development Institute (ALS TDI), which conducted a large-scale gene expression analysis of the SOD1



mouse model of Amyotrophic Lateral Sclerosis (ALS).[1] This research identified the CD40L signaling pathway as a key innate immune system pathway that was over-active and increased in activity across multiple tissues relevant to ALS disease progression.[1] This finding implicated neuroinflammation as a critical driver of the disease, suggesting that inhibiting this pathway could be a viable therapeutic strategy.[5]

# **Engineering a Safer Anti-CD40L Antibody**

Previous attempts to target the CD40L pathway with monoclonal antibodies were halted due to thromboembolic complications, believed to be caused by the antibody's Fc domain interacting with Fcy receptors on platelets.[4][6] Tegoprubart (AT-1501) was specifically engineered to mitigate this risk. It is a humanized anti-CD40L antibody that lacks Fc effector function, thereby reducing its ability to bind platelets while preserving its high-affinity binding to CD40L.[2][8]

# **Preclinical Efficacy**

Neurodegenerative Disease Models: In preclinical animal models of ALS, tegoprubart demonstrated the ability to reduce inflammation and motor neuron death, which led to a significant delay in disease onset and an extension of survival.[5] These results provided a strong rationale for its clinical investigation in ALS patients.

Transplantation Models: Tegoprubart's potent immunomodulatory effects were also evaluated in nonhuman primate models of organ transplantation. In both cynomolgus macaque models of intrahepatic islet allotransplantation and rhesus macaque models of kidney allotransplantation, tegoprubart monotherapy led to long-term allograft survival and function.[4][6] These studies confirmed its immunosuppressive potential and supported its advancement into clinical trials for transplant rejection.[4][6]

Experimental Workflow: From Discovery to Clinical Trials





Click to download full resolution via product page

Caption: High-level workflow from initial target discovery to clinical development of Tegoprubart.



# **Mechanism of Action**

Tegoprubart exerts its immunomodulatory effects by binding to the CD40 ligand (CD40L, also known as CD154), a protein primarily expressed on the surface of activated T cells.[9] The interaction between CD40L and its receptor, CD40, which is present on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, is a crucial co-stimulatory signal for T-cell and B-cell activation, maturation, and function.[9][10]

By blocking this interaction, tegoprubart inhibits:

- T-cell proliferation and cytokine production: It prevents the full activation of T cells, reducing the clonal expansion and secretion of pro-inflammatory cytokines that amplify the immune response.[9]
- B-cell activation and antibody production: The blockade disrupts T-cell help to B cells, which
  is necessary for B-cell maturation, class-switching, and the production of high-affinity
  antibodies.[7][9]
- APC activation: It dampens the feedback loop where activated T cells further stimulate APCs, leading to a more robust immune response.

Importantly, this mechanism of action is not associated with the broad lymphocyte depletion seen with some other immunosuppressive drugs.[9] There is also evidence to suggest that blocking CD40L can promote the development of regulatory T cells (Tregs), which actively suppress immune responses and may contribute to a state of immune tolerance.[9]

CD40-CD40L Signaling Pathway





Click to download full resolution via product page

Caption: Tegoprubart blocks the CD40L-CD40 co-stimulatory signal between immune cells.

# **Clinical Development**

Tegoprubart is being evaluated in several clinical trials for different therapeutic indications.

# **Amyotrophic Lateral Sclerosis (ALS)**

A Phase 2a open-label study was conducted to evaluate the safety, tolerability, and pharmacodynamics of tegoprubart in adults with ALS.[7][8]

#### Experimental Protocol:

- Design: Multicenter, open-label, dose-escalating trial.[8]
- Participants: 54 adults diagnosed with ALS.[7]
- Dosing Regimen: Participants received one of four intravenous (IV) doses (1, 2, 4, or 8 mg/kg) every two weeks for a total of six infusions over a 12-week period.[7]
- Primary Endpoint: Safety and tolerability.[7]
- Secondary & Exploratory Endpoints: Target engagement (reduction in CD40L on activated T cells), changes in inflammatory biomarkers, and change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[5][7]



Results: The trial met its primary endpoint, demonstrating that tegoprubart was generally safe and well-tolerated.[8] Treatment led to a dose-dependent reduction in a wide range of inflammatory biomarkers associated with ALS, including CXCL13, TNF-alpha, and C-Reactive Protein.[5][7] Exploratory analysis suggested that greater target engagement and biomarker reduction were associated with a slower rate of disease progression as measured by the ALSFRS-R score.[5]

| ALS Phase 2a Study: Key Findings |                                                                                                  |
|----------------------------------|--------------------------------------------------------------------------------------------------|
| Parameter                        | Result                                                                                           |
| Participants                     | 54                                                                                               |
| Dose Cohorts                     | 1, 2, 4, and 8 mg/kg IV                                                                          |
| Primary Outcome                  | Favorable safety and tolerability profile met[7][8]                                              |
| Biomarker Reduction              | Statistically significant, dose-dependent reduction in up to 23 inflammatory biomarkers[5] [7]   |
| Disease Progression              | Slower progression (ALSFRS-R) associated with higher target engagement and biomarker response[5] |

# **Kidney Transplantation**

Tegoprubart is being developed as an alternative to calcineurin inhibitors (CNIs) like tacrolimus for the prevention of organ rejection, aiming to provide effective immunosuppression without the associated toxicities.

#### Clinical Trials:

- Phase 1b (NCT05027906): An ongoing open-label study to assess safety and efficacy.
- Phase 2 BESTOW (NCT05983770): A randomized, open-label, active-control study comparing tegoprubart to tacrolimus in de novo kidney transplant recipients.







 Long-Term Extension (NCT06126380): An open-label extension study for patients who complete the Phase 1b and 2 trials.[11]

Experimental Protocol (Phase 2 BESTOW):

- Design: Randomized (1:1), multicenter, open-label, active-control (tacrolimus) study.
- Participants: Approximately 120 de novo kidney transplant recipients.
- Immunosuppressive Regimen: All patients receive induction therapy with rATG and corticosteroids, plus mycophenolate for maintenance. Patients are randomized to either tegoprubart or tacrolimus.
- Primary Endpoint: Assessment of kidney graft function (e.g., eGFR) at 12 months post-transplant.

Results: Data from the Phase 1b and Phase 2 trials show that tegoprubart is generally safe and well-tolerated.[12] It has demonstrated the ability to maintain strong renal function, with mean estimated Glomerular Filtration Rate (eGFR) values comparing favorably to historical data for standard-of-care therapies.[13] The Phase 2 BESTOW trial showed that while not statistically superior, tegoprubart maintained kidney function comparable to tacrolimus but with a significantly improved safety profile.



| Phase 2 BESTOW Trial: 12-<br>Month Data                                 | Tegoprubart Group | Tacrolimus Group |
|-------------------------------------------------------------------------|-------------------|------------------|
| Mean eGFR (mL/min/1.73 m²)                                              | ~69               | 66               |
| Efficacy Failure Composite<br>Endpoint                                  | 22%               | 17%              |
| Biopsy Proven Acute Rejection                                           | 20.6%             | 14.1%            |
| New-Onset Diabetes                                                      | ~2.1% (1 in 47)   | ~16.7% (1 in 6)  |
| Tremor                                                                  | 1.6%              | 25.0%            |
| Hypertension                                                            | 15.9%             | 25.0%            |
| Data sourced from Eledon Pharmaceuticals' press release, November 2025. |                   |                  |

# **Islet Cell Transplantation**

An investigator-sponsored trial at the University of Chicago is evaluating tegoprubart as part of an immunosuppressive regimen to prevent the rejection of transplanted pancreatic islet cells in patients with type 1 diabetes.[11][14] Early results have been highly promising, with the first patients achieving insulin independence without the use of toxic calcineurin inhibitors.[3][14] This represents a significant potential advance for cellular therapies for diabetes.

### **Conclusion and Future Directions**

Tegoprubart represents a targeted, next-generation immunomodulatory therapy with a well-defined mechanism of action. Its development history, from its rational design at the ALS TDI to its current multi-indication clinical evaluation by Eledon Pharmaceuticals, showcases a modern approach to drug development. The clinical data gathered to date, particularly in kidney and islet cell transplantation, suggest that tegoprubart has the potential to become a foundational immunosuppressive agent, offering efficacy comparable to current standards of care but with a markedly improved safety profile. Future development will focus on completing pivotal Phase 3 trials and potentially expanding its application to other autoimmune and inflammatory conditions, as well as xenotransplantation.[15]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tegoprubart (AT-1501) | ALS Therapy Development Institute [als.net]
- 2. Anelixis Therapeutics Announces the Initiation of a Phase 1 Study of AT-1501, an anti CD40L Antibody BioSpace [biospace.com]
- 3. Hopkins alum leads Eledon Pharmaceuticals in breakthrough diabetes tegoprubart treatment The Johns Hopkins News-Letter [jhunewsletter.com]
- 4. researchgate.net [researchgate.net]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Eledon Announces Positive Topline Results from a Phase 2a Study of Tegoprubart to Treat ALS Quest | Muscular Dystrophy Association [mdaquest.org]
- 8. Safety and tolerability of tegoprubart in patients with amyotrophic lateral sclerosis: A Phase 2A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eledon.com [eledon.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Eledon Reports Clinical Progress with Tegoprubart for Preventing Transplant Rejection [synapse.patsnap.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Eledon Shares New Data from Phase 1b Trial on Tegoprubart for Kidney Transplant Rejection Prevention [synapse.patsnap.com]
- 14. Eledon Pharma Reports Positive Early Results from Type 1 Diabetes Tegoprubart Trial at UChicago Medicine [synapse.patsnap.com]
- 15. Eledon Pharmaceuticals Announces Use of Tegoprubart as Key Component of Immunosuppression Regimen in its Second Transplant of a Genetically Modified Pig Kidney into a Human BioSpace [biospace.com]



 To cite this document: BenchChem. [Tegacorat discovery and development history].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610750#tegacorat-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com